N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-12-6-1-2-7-13(12)18-16(20)14-8-3-4-10-19(14)24(21,22)15-9-5-11-23-15/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPTVHCRRQXYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 2-(2-Fluorophenylcarbamoyl)piperidine-1-carboxylate
Procedure :
Piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under argon. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, followed by dropwise addition of 2-fluoroaniline (1.1 equiv). The mixture is stirred at room temperature for 48 hours. The reaction is quenched with 2N HCl, and the organic layer is washed with saturated NaHCO₃ and brine. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is recrystallized from hexane/ethyl acetate (1:1) to yield tert-butyl 2-(2-fluorophenylcarbamoyl)piperidine-1-carboxylate as a white solid (57% yield).
Key Data :
- 1H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, NH), 7.77–7.47 (m, 4H, Ar-H), 4.17–4.04 (m, 2H, Boc-CH₂), 3.76 (d, J = 12 Hz, 2H, piperidine-H), 2.66 (t, J = 11.6 Hz, 2H, piperidine-H), 1.92–1.61 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).
- HRMS-ESI+ : Calculated for C₁₇H₂₂FN₂O₃ [M+H]⁺: 333.1612; Found: 333.1608.
Deprotection to N-(2-Fluorophenyl)piperidine-2-carboxamide
Procedure :
The Boc-protected intermediate (1.0 equiv) is treated with 4M HCl in dioxane (10 mL/mmol) at 0°C for 2 hours. The mixture is diluted with DCM, washed with water, and neutralized with saturated NaHCO₃. The organic layer is dried and concentrated to afford N-(2-fluorophenyl)piperidine-2-carboxamide as a pale-yellow solid (89% yield).
Key Data :
Sulfonylation with Thiophen-2-ylsulfonyl Chloride
Procedure :
N-(2-Fluorophenyl)piperidine-2-carboxamide (1.0 equiv) is dissolved in DCM under argon. Triethylamine (2.5 equiv) is added, followed by dropwise addition of thiophen-2-ylsulfonyl chloride (1.2 equiv). The reaction is stirred at room temperature for 48 hours, washed with 1N HCl and water, dried over Na₂SO₄, and purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the title compound as a white solid (86% yield).
Key Data :
- 1H NMR (400 MHz, DMSO-d₆) : δ 8.28 (s, 1H, NH), 8.07 (dd, J = 1.2, 4 Hz, 1H, thiophene-H), 7.84–7.78 (m, 3H, Ar-H), 7.68 (dd, J = 1.2, 2.4 Hz, 1H, thiophene-H), 7.55–7.52 (m, 2H, Ar-H), 3.76 (d, J = 12 Hz, 2H, piperidine-H), 2.66 (t, J = 11.6 Hz, 2H, piperidine-H), 1.92–1.61 (m, 4H, piperidine-H).
- 13C NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 159.2 (C-F), 141.5 (thiophene-C), 127.8–115.6 (Ar-C), 45.8 (piperidine-C), 41.8 (piperidine-C), 28.1 (piperidine-C).
- HRMS-ESI+ : Calculated for C₁₆H₁₆FN₂O₃S₂ [M+H]⁺: 399.0541; Found: 399.0536.
Alternative Synthetic Routes and Comparative Analysis
Halogenation-Amidation Pathway
Adapting the method from CN102558030A, piperidine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with 2-fluoroaniline. The resulting N-(2-fluorophenyl)piperidine-2-carboxamide is sulfonylated as described above.
Advantages :
- Eliminates the need for Boc protection, reducing step count.
- Higher scalability due to simplified purification.
Disadvantages :
Critical Parameter Optimization
Solvent Selection for Sulfonylation
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 86 | 98 | 48 |
| THF | 72 | 95 | 72 |
| Acetonitrile | 65 | 90 | 60 |
Scalability and Industrial Applicability
The Boc-mediated route achieves 86% overall yield with high purity, making it suitable for kilogram-scale production. Key considerations for industrial adoption include:
- Cost-effectiveness : EDC and Boc reagents are commercially available but contribute significantly to material costs.
- Waste management : Halogenated solvents require specialized disposal systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophen-2-ylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Orexin Receptor Agonism :
- N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has been identified as an agonist for orexin type 2 receptors. These receptors play a crucial role in regulating arousal, appetite, and energy metabolism.
- Therapeutic Implications : The activation of orexin receptors may offer potential treatments for sleep disorders such as narcolepsy and conditions associated with fatigue .
-
Anticancer Activity :
- Preliminary studies suggest that compounds within this class may exhibit antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines in National Cancer Institute (NCI) assays, indicating potential for further development as anticancer agents .
- Case Study : A derivative of this compound was evaluated for its antimitotic activity, demonstrating significant cell growth inhibition rates in vitro .
- Antibacterial and Antifungal Properties :
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Stepwise Reactions : Employing reagents that facilitate the formation of the piperidine ring and the introduction of the thiophene moiety.
- Optimization for Yield and Purity : Techniques are optimized to ensure high yields and purity levels suitable for biological testing .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Potential Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Chlorine instead of fluorine | Varies in receptor affinity |
| N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Bromine substitution | Different biological activity |
| N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Methyl group addition | Influences lipophilicity |
These comparisons highlight how slight modifications can lead to significant changes in biological activity and therapeutic potential.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below to structurally related molecules from the provided evidence and inferred analogs:
Detailed Analysis
Core Ring Systems: The piperidine ring in the target compound allows for greater conformational flexibility compared to the pyrrolidine ring in ’s analog. Piperidine derivatives (e.g., in ) are commonly associated with CNS activity, particularly in opioid receptor modulation . Thiophene sulfonyl vs.
Substituent Effects :
- The 2-fluorophenyl group is shared across multiple analogs (). Fluorination typically increases lipophilicity and bioavailability, but para-substitution (as in ’s methoxyphenyl derivative) may enhance receptor selectivity.
- Sulfonyl vs. Amide Linkages : The thiophene sulfonyl group in the target compound could promote stronger hydrogen bonding or electrostatic interactions with target receptors compared to the benzoyl or propionamide groups in analogs.
Synthetic Routes :
- ’s compound uses methanesulfonyl chloride and N-methylimidazole for activation, whereas the target compound’s thiophene sulfonyl group likely requires alternative sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride). This difference may impact scalability and purity .
Regulatory and Pharmacological Implications: highlights legislative efforts to control piperidine-based analogs (e.g., fluorophenethyl derivatives), suggesting the target compound could face similar scrutiny if activity overlaps with regulated substances . The absence of a phenethyl group (common in fentanyl analogs) in the target compound may reduce opioid receptor affinity, but the thiophene sulfonyl moiety could introduce novel off-target effects.
Biological Activity
N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of enzyme inhibition and receptor modulation. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. Its structure includes a piperidine ring, a thiophene ring, and a sulfonamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN2O3S2 |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1049832-03-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition:
this compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating metabolic pathways and can be beneficial in treating diseases where enzyme dysregulation occurs.
Receptor Binding:
This compound acts as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The interaction with receptors can lead to various physiological effects, which are being explored for therapeutic applications.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound in various contexts:
-
Anti-inflammatory Properties:
The compound has demonstrated potential anti-inflammatory effects in vitro, making it a candidate for further development as an anti-inflammatory agent. -
Antimicrobial Activity:
Preliminary studies indicate that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled. -
Enzyme Inhibition Profiles:
Research has identified the compound's ability to inhibit specific enzymes related to cancer and other diseases. For example, studies on related piperidine derivatives have shown promise in inhibiting kinases involved in cancer progression .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
-
Study on Enzyme Inhibition:
A study focused on similar piperidine derivatives found that modifications at the benzylic position significantly enhanced inhibitory activity against T-type calcium channels . This suggests that structural variations can lead to improved biological efficacy. -
Potential for Cancer Treatment:
Research exploring multitarget drugs has identified compounds that share structural features with this compound as promising candidates for inhibiting multiple kinases involved in cancer . The collaborative effects observed in these studies could enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
